6,7-Dihydroxy-3-phenylchromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
789-66-2 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6,7-dihydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-8,16-17H |
InChI Key |
RELBLTGUBMEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O |
Origin of Product |
United States |
Origin and Chemical Synthesis Methodologies
Chemical Modification and Derivatization Strategies of the Chromen-4-one Scaffold
Introduction of Halogen Atoms and Heteroaryl Moieties
The strategic placement of halogen atoms and heteroaryl groups on the 3-phenylchromen-4-one framework is a key area of synthetic exploration. These modifications can significantly influence the electronic and steric properties of the molecule.
The introduction of heteroaryl substituents at the 3-position of the chromen-4-one core has been successfully achieved through photochemical reactions. nih.gov This method provides a catalyst- and base-free approach for creating a direct bond between the chromone (B188151) scaffold and various heteroaromatics. The reaction typically involves the direct coupling of a 3-iodochromen-4-one precursor with heteroaromatic compounds such as furan, thiophene, pyrrole, and benzofuran. nih.gov The process is carried out in acetonitrile (B52724) under a mercury lamp, yielding a range of 3-heteroarylchromones in moderate to good yields. nih.gov
Another powerful technique for forging carbon-carbon bonds to introduce aryl and heteroaryl groups is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction utilizes a boronic acid and an organohalide. For instance, 3-iodo-chromen-4-one derivatives can be reacted with various aryl boronic acids to produce 3-aryl-chromen-4-one analogues with high yields. researchgate.net
Halogenation of the 3-phenylchromen-4-one scaffold can be achieved on the B-ring (the phenyl group at the 3-position). Studies on related flavonols (3-hydroxy-2-phenylchromen-4-ones) demonstrate that halogenation, such as bromination or fluorination, can be accomplished by using appropriately halogenated benzaldehyde (B42025) precursors during the initial synthesis of the flavonoid skeleton. nih.gov For example, the synthesis of chalcone (B49325) precursors using halogenated aldehydes is a common route. nih.govnih.gov These chalcones are then cyclized to form the final halogenated flavonoid structure. nih.gov This approach allows for precise control over the position of the halogen on the phenyl ring. nih.gov
Table 1: Synthesis of Heteroaryl and Halogenated 3-Phenylchromen-4-one Derivatives
| Reaction Type | Precursor | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Coupling | 3-Iodochromen-4-one | Furan, Thiophene, Pyrrole | 3-Heteroarylchromone | nih.gov |
| Suzuki Coupling | 3-Iodo-chromen-4-one derivative | Aryl boronic acid | 3-Aryl-chromen-4-one | researchgate.net |
| Cyclization of Halogenated Precursor | Halogenated Benzaldehyde | 2'-Hydroxyacetophenone | Halogenated Flavonol | nih.gov |
Formation of Amide and Other Linkers
The functionalization of the 6,7-dihydroxy-3-phenylchromen-4-one core extends to the incorporation of amide and other linker groups. These additions are typically achieved by leveraging the reactivity of the hydroxyl groups on the chromen-4-one A-ring or by introducing other functional groups that can be converted into desired linkers.
Ester linkages are a common modification. For example, the hydroxyl group at the 7-position of a 2-phenyl-4H-chromen-4-one can be reacted with various benzoic acids to form ester derivatives. sysrevpharm.org This type of reaction is a straightforward method for attaching different molecular fragments to the flavonoid core. sysrevpharm.org
More complex heterocyclic linkers, such as triazoles, can also be incorporated. Although demonstrated on the related 7-hydroxy-4-phenylchromen-2-one (coumarin) scaffold, the synthetic principles are applicable. nih.gov The synthesis often involves a "click chemistry" approach. Typically, a hydroxyl group on the chromenone ring is first alkylated with a molecule containing a terminal alkyne or azide (B81097). This functionalized intermediate then undergoes a cycloaddition reaction with a corresponding azide or alkyne-containing partner to form the triazole ring, which acts as a stable linker to another moiety. nih.gov This method allows for the connection of the chromenone scaffold to a wide array of other chemical structures, such as chlorophenyl groups, via the triazole linker. nih.gov
The formation of amide linkers would similarly proceed from a precursor containing either a carboxylic acid or an amine group attached to the main scaffold. These functional groups can then be coupled with amines or carboxylic acids, respectively, using standard peptide coupling reagents to form the amide bond.
Table 2: Examples of Linker Formation on Phenylchromenone Scaffolds
| Linker Type | Starting Scaffold | Key Reaction | Resulting Linkage | Reference |
|---|---|---|---|---|
| Ester | 7-Hydroxy-2-phenyl-4H-chromen-4-one | Esterification with benzoic acid | Ester | sysrevpharm.org |
| Triazole | 7-Hydroxy-4-phenyl-2H-chromen-2-one | Click Chemistry (Cycloaddition) | Methoxy-triazole | nih.gov |
Advanced Mechanistic Studies of Biological Activities
Antioxidant Mechanisms of 6,7-Dihydroxy-3-phenylchromen-4-one
The antioxidant capabilities of isoflavones are a cornerstone of their therapeutic potential. These effects are largely attributed to their phenolic structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species.
Reactive Oxygen Species (ROS) Scavenging Pathways
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions, are natural byproducts of cellular metabolism but can cause significant damage to cell structures when levels increase dramatically under stress. tandfonline.comnih.gov Flavonoids and isoflavones possess ROS scavenging activity primarily due to the hydroxyl groups in their molecules. tandfonline.com The specific arrangement of these groups on the aromatic rings is crucial for their efficacy.
Studies on related isoflavones, such as coumestrol (B1669458) and biochanin A, have demonstrated significant potential to scavenge ROS in human skin fibroblasts and keratinocytes, particularly in cells under H₂O₂-induced oxidative stress. nih.gov The isoflavone (B191592) 6,7,4'-trihydroxyisoflavone, a metabolite of daidzein (B1669772) that shares the 6,7-dihydroxy A-ring with the subject compound, has also been noted for its protective effects, implying strong antioxidant action. mdpi.com It is proposed that this compound engages in similar ROS scavenging pathways, where its 6,7-dihydroxy groups on the A-ring play a pivotal role in neutralizing these damaging species.
Free Radical Quenching Mechanisms (e.g., DPPH Radical)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical used in common laboratory assays to evaluate the antioxidant capacity of compounds. wikipedia.orgnih.gov When an antioxidant scavenges the DPPH free radical, the solution's color changes from violet to pale yellow, allowing for the quantification of the antioxidant's activity.
The antioxidant activity of isoflavones in DPPH assays is well-documented. mdpi.com For instance, a study on various isoflavones, including genistein (B1671435), daidzein, and glycitein, assessed their free radical scavenging capacity using the DPPH test. nih.gov While daidzein and genistein showed lower activity in these specific tests, other isoflavones like biochanin A demonstrated effective scavenging of DPPH radicals. nih.gov Furthermore, synthetic daidzein derivatives have shown significant DPPH radical scavenging abilities. researchgate.net The mechanism involves the transfer of a hydrogen atom from the hydroxyl groups of the isoflavone to the DPPH radical, thus neutralizing it. The presence of the ortho-dihydroxy group at the 6- and 7-positions of this compound is expected to confer potent DPPH radical quenching activity.
Modulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Levels)
Beyond direct scavenging, isoflavones can exert antioxidant effects by modulating the body's own defense systems. The glutathione (GSH) system is a critical endogenous antioxidant defense. nih.gov Studies have shown that some isoflavones can influence the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione itself. nih.gov
For example, in human skin cells subjected to oxidative stress, the isoflavones biochanin A and coumestrol were found to prevent the depletion of these enzymes and protect against lipid peroxidation. nih.gov Depletion of endogenous glutathione can potentiate cellular damage from toxins. nih.gov Conversely, increasing intracellular glutathione levels can be neuroprotective. nih.gov By potentially influencing the levels and activity of glutathione and related enzymes, this compound could help maintain cellular redox balance and protect against oxidative damage.
Anti-inflammatory Mechanistic Pathways
Chronic inflammation is implicated in a wide range of diseases. nih.gov Isoflavones are known to possess anti-inflammatory properties by interfering with key inflammatory signaling pathways and the production of inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-17)
A major mechanism of the anti-inflammatory action of isoflavones is the inhibition of pro-inflammatory cytokine production. nih.gov Cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.govpatsnap.com
Studies on the isoflavone daidzein (4',7-dihydroxyisoflavone) have shown that it can significantly inhibit the production of IL-6 and moderately suppress TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibitory effect on IL-6 was also observed in synovial cells stimulated with IL-1β. nih.gov A metabolite of daidzein, 7,3',4'-trihydroxyisoflavone, has also been shown to reduce the levels of proinflammatory cytokines. biomolther.org These effects are often mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govnih.govnih.gov Given its structural similarity to these compounds, this compound is hypothesized to exert its anti-inflammatory effects by downregulating the production of these critical cytokines.
Table 1: Effect of Daidzein on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | Inhibition of IL-6 | Inhibition of TNF-α |
|---|---|---|---|
| Daidzein | 50 µM | Significant reduction | Moderate suppression |
| Daidzein | 100 µM | Significant reduction | Moderate suppression |
Data derived from studies on the related isoflavone daidzein. nih.gov
Modulation of Arachidonic Acid Metabolism
The arachidonic acid (AA) cascade is a central pathway in inflammation. nih.govnih.gov AA is metabolized by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) to produce prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. nih.govdrugbank.comyoutube.com
Several isoflavones have been shown to inhibit key enzymes in this pathway. Daidzein, for instance, can down-regulate the expression of COX-2 in LPS-stimulated macrophages. nih.gov Some isoflavones are also known to be potent inhibitors of lipoxygenase. nih.gov A related compound, 5,7-Dihydroxyisoflavone, is classified as a non-steroidal anti-inflammatory agent and a cyclooxygenase inhibitor. nih.gov By inhibiting enzymes like COX-2, this compound could reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. This modulation of arachidonic acid metabolism represents a key potential anti-inflammatory mechanism for the compound.
Table 2: Investigated Compounds and their Chemical Names
| Compound Name | Systematic Name |
|---|---|
| This compound | 6,7-dihydroxy-3-phenyl-4H-chromen-4-one |
| Daidzein | 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
| Genistein | 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
| Biochanin A | 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one |
| Coumestrol | 3,9-dihydroxy-6H-benzofuro[3,2-c]chromen-6-one |
| 6,7,4'-Trihydroxyisoflavone | 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| 7,3',4'-Trihydroxyisoflavone | 7-hydroxy-3-(3,4-dihydroxyphenyl)chromen-4-one |
| Glycitein | 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one |
| Hydrogen Peroxide | Dihydrogen dioxide |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl |
| Glutathione | (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid |
| TNF-α | Tumor Necrosis Factor-alpha |
| IL-1β | Interleukin-1 beta |
| IL-6 | Interleukin-6 |
| IL-17 | Interleukin-17 |
| Arachidonic Acid | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid |
An article focusing on the advanced mechanistic studies of the biological activities of the specific chemical compound this compound cannot be generated at this time.
Extensive searches for scientific literature detailing the biological activities of this compound did not yield specific information corresponding to the requested outline. The search results contained data on structurally similar but distinct flavonoid and isoflavonoid (B1168493) compounds.
Specifically, no research data was found for "this compound" in relation to:
Inhibition of Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) enzymes.
Suppression of Nuclear Factor Kappa B (NF-κB) signaling activity.
Impact on neutrophilic infiltration and inflammatory response modulation.
Induction of apoptosis and inhibition of cell proliferation.
Targeting of Protein Kinase C (PKC).
Due to the strict requirement to focus solely on the specified compound and adhere to the provided outline, and the absence of specific data for this molecule in the available search results, it is not possible to create a scientifically accurate and informative article as requested. Information on other related compounds cannot be substituted, as this would violate the core instructions of the prompt.
Anticancer Mechanisms of Action
Targeting of Key Kinases and Cell Cycle Regulators
Cyclin-Dependent Kinase (CDK) Inhibition
No published data were found regarding the inhibitory activity of this compound against Cyclin-Dependent Kinases.
Casein Kinase (CK-2) Inhibition
There is no available research detailing the inhibitory effects of this compound on Casein Kinase 2.
PIM-1 Kinase Inhibition
Specific studies on the inhibition of PIM-1 Kinase by this compound could not be located in the scientific literature.
Death-Associated Protein Kinase 1 (DAPK-1) Modulation
Information regarding the modulation of Death-Associated Protein Kinase 1 by this compound is not available.
Tyrosine Kinase Modulation
No studies were identified that investigate the modulatory effects of this compound on Tyrosine Kinases.
STE20/GCK-IV Kinase Family Inhibition (HGK, TNIK, MINK1)
Research on the inhibitory activity of this compound against the STE20/GCK-IV Kinase Family is not present in the available literature.
Cell Cycle Arrest Induction (e.g., G1 and G2/M Phases)
There are no specific studies demonstrating the induction of cell cycle arrest in the G1 or G2/M phases by this compound.
Inhibition of Aromatase (CYP19) Enzyme
Flavonoids, as a class of compounds, are recognized for their interaction with cytochrome P450 enzymes, including aromatase (CYP19), which is pivotal in estrogen biosynthesis. The inhibition of aromatase is a key strategy in managing estrogen-dependent diseases. Studies have shown that various flavones and isoflavones act as competitive inhibitors of aromatase. nih.gov For instance, flavones such as 7-hydroxyflavone, chrysin, and apigenin (B1666066) have demonstrated potent inhibitory effects on aromatase activity. nih.gov The structural characteristics of these compounds, particularly the arrangement of their hydroxyl groups and the planarity of the molecule, are crucial for their binding to the active site of the aromatase enzyme. nih.gov The inhibitory potential of flavonoids is influenced by their specific structure, with flavones generally exhibiting stronger inhibition than flavanones. nih.gov While direct studies on this compound's aromatase inhibition are emerging, the established activity of structurally similar flavonoids provides a strong rationale for its potential as an aromatase inhibitor.
Modulation of Matrix Metalloproteinases (MMP-2/9) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, a process integral to both normal physiological events and pathological conditions like cancer metastasis. The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs can lead to disease progression.
Research on flavonoids has demonstrated their ability to modulate the expression and activity of MMPs and TIMPs. For example, the flavonoid Oroxylin A has been shown to inhibit the expression and activity of MMP-2 and MMP-9. nih.gov This inhibition is partly achieved by up-regulating the expression of TIMP-2. nih.gov Other studies on marine-derived phenolic compounds have also highlighted the suppression of MMP-2 and MMP-9 expression, coupled with an increase in TIMP-1 and TIMP-2 levels. encyclopedia.pub These findings suggest that flavonoids, likely including this compound, can play a role in regulating the MMP/TIMP axis, which is a critical target in various diseases.
Mitochondrial Membrane Potential Loss and Intrinsic Apoptosis Pathways
The mitochondrion plays a central role in the intrinsic pathway of apoptosis, or programmed cell death. A key event in this process is the loss of mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors into the cytoplasm.
Studies on flavonoids have shown their ability to influence mitochondrial function and apoptosis. For instance, 3',4',7-trihydroxyflavone has been found to protect neuronal cells from oxidative stress-induced apoptosis by preventing the loss of mitochondrial membrane potential. nih.gov This protective effect is associated with the inhibition of the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. nih.gov Research on other flavonoids has also indicated that they can induce apoptosis in cancer cells by promoting mitochondrial-related cell death pathways, involving the cleavage of caspases 3 and 9. nih.gov The fall in mitochondrial membrane potential is considered an early and critical event in apoptosis induced by various stimuli. nih.gov
Neuroprotective Mechanistic Investigations
The potential of this compound as a neuroprotective agent is an area of significant scientific interest. Research has focused on its ability to activate signaling pathways crucial for neuronal survival, plasticity, and regeneration.
Activation of Tropomyosin Receptor Kinase B (TrkB) and Downstream Signaling Cascades (e.g., CREB/BDNF/TrkB-PI3K/Akt pathway)
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. The activation of TrkB and its downstream signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, is a primary mechanism for neuroprotection.
The flavonoid 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a structural analog of this compound, has been identified as a potent and selective agonist of the TrkB receptor. nih.gov By binding to and activating TrkB, 7,8-DHF mimics the effects of BDNF, triggering the receptor's dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades. nih.gov This activation has been shown to be crucial for mediating the neuroprotective effects of flavonoids. nih.govnih.gov The activation of the CREB/BDNF/TrkB-PI3K/Akt pathway is a common mechanism through which various flavonoids exert their neurorestorative actions. nih.gov
Promotion of Neuroplasticity, Synaptogenesis, and Neurogenesis
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental for learning, memory, and recovery from injury. Synaptogenesis (the formation of synapses) and neurogenesis (the formation of new neurons) are key components of neuroplasticity.
Flavonoids have been shown to actively support neuroplasticity. nih.gov The activation of the TrkB signaling pathway by compounds like 7,8-DHF is directly linked to the promotion of dendritic branching and synaptogenesis. nih.gov Studies on various flavonoids have demonstrated their ability to enhance neuronal proliferation and improve cognitive functions, which are manifestations of enhanced neuroplasticity. nih.govnih.gov The neurorestorative actions of flavonoids are associated with the activation of multiple pathways that are responsible for both synaptogenesis and neurogenesis. nih.gov
Inhibition of Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death of neurons, is a hallmark of many neurodegenerative diseases. The inhibition of this process is a key therapeutic strategy for these conditions.
The neuroprotective effects of flavonoids are closely linked to their ability to inhibit neuronal apoptosis. nih.gov By activating TrkB signaling, compounds like 7,8-DHF can protect neurons from apoptotic cell death. nih.gov This protection is mediated through the activation of pro-survival signaling pathways and the inhibition of pro-apoptotic factors. For example, studies have shown that flavonoids can inhibit the activation of caspases, which are key executioners of apoptosis. nih.gov Furthermore, flavonoids can protect against oxidative stress-induced neuronal cell death by preserving mitochondrial function and reducing the production of reactive oxygen species. nih.gov
Modulation of p38 and TLRs/TIRAP/MyD88/NF-κB Pathways
The compound this compound, like other flavonoids, is being investigated for its potential to modulate key signaling pathways involved in inflammation and immunity. Toll-like receptors (TLRs) are crucial in recognizing pathogen-associated molecular patterns, initiating downstream signaling cascades that lead to inflammatory responses. These pathways are broadly categorized as MyD88-dependent and MyD88-independent (TRIF-dependent). doi.org
The MyD88-dependent pathway is utilized by most TLRs, except for TLR3, and involves the recruitment of the adaptor molecule MyD88. doi.org This leads to the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. doi.orgnih.gov Some compounds can inhibit NF-κB activation by targeting components of the MyD88-dependent pathway. For instance, the mycotoxin deoxynivalenol (B1670258) has been shown to inhibit NF-κB activation by downregulating the expression of MyD88 itself. nih.gov
On the other hand, the TRIF-dependent pathway is exclusively activated by TLR3 and also by TLR4. doi.org This pathway can also lead to NF-κB activation, but through a different set of intermediates. doi.org Research on resveratrol, a well-known polyphenol, has demonstrated that it can specifically inhibit the TRIF-dependent signaling of TLR3 and TLR4, thereby suppressing NF-κB activation. doi.org This highlights the potential for flavonoids and other natural compounds to selectively target different branches of TLR signaling. While direct studies on this compound's specific interactions with these pathways are emerging, the established mechanisms of similar flavonoid structures suggest it may also exert its biological effects through the modulation of these critical inflammatory cascades.
Antimicrobial Mechanistic Insights
Antifungal Activity and Associated Mechanisms
The antifungal properties of flavonoids, including compounds structurally related to this compound, are attributed to their ability to inhibit fungal growth and key virulence factors. Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. nih.gov In fungi, these can include enzymes like urease and the production of protective structures such as capsules and biofilms. nih.govnih.gov
For the pathogenic yeast Cryptococcus neoformans, the polysaccharide capsule is a major virulence factor. nih.gov The formation of biofilms, which are communities of microorganisms attached to a surface, is another crucial aspect of fungal pathogenesis, as it can confer resistance to antimicrobial agents and host immune responses. nih.gov Research on other flavonoids has demonstrated their potential to interfere with these virulence mechanisms.
The antifungal mechanisms of flavonoids are multifaceted, involving the disruption of fundamental cellular processes in fungi. mdpi.com These compounds can interfere with fungal replication by inhibiting the synthesis of nucleic acids (DNA and RNA) and proteins. mdpi.comnih.gov They can also disrupt fungal metabolism and compromise the integrity of the cell membrane, leading to cell death. mdpi.comnih.gov
Furthermore, flavonoids can inhibit crucial enzymatic activities within the fungal cell. The inhibition of efflux pumps, which are membrane transporters that expel antifungal drugs from the cell, is a significant mechanism. By blocking these pumps, flavonoids can enhance the efficacy of existing antifungal drugs and combat drug resistance. mdpi.com
Cryptococcus neoformans is an encapsulated yeast that can cause life-threatening infections, particularly in immunocompromised individuals. nih.gov A derivative of the target compound, 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one (EDPC), has been evaluated for its efficacy against C. neoformans in vivo. nih.gov In a study using a rat model of cryptococcosis, treatment with EDPC significantly reduced the fungal burden in the lungs and improved survival rates. nih.gov The study also observed a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-17 in the treated animals, suggesting an immunomodulatory effect in addition to its direct antifungal activity. nih.gov
Antibacterial Activity and Associated Mechanisms
Flavonoids, as a class of compounds, are known to possess antibacterial properties against a wide range of bacteria. researchgate.net The antibacterial mechanisms of flavonoids are diverse and can involve multiple cellular targets. nih.gov These mechanisms include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. researchgate.netnih.gov
Additionally, flavonoids can inhibit bacterial attachment and the formation of biofilms, which are critical for bacterial colonization and persistence. researchgate.net They can also alter the permeability of the bacterial cell membrane and inhibit porins, which are proteins that form channels for the transport of molecules across the outer membrane of Gram-negative bacteria. researchgate.net Some flavonoids have been shown to directly damage the bacterial cell envelope and interact with specific microbial proteins that are essential for bacterial survival and virulence. mdpi.com The presence and position of hydroxyl groups on the flavonoid structure are often crucial for their antibacterial activity. researchgate.net
Table 1: Investigated Biological Activities and Mechanisms
| Section | Topic | Key Findings |
|---|---|---|
| 3.4.4 | Modulation of p38 and TLRs/TIRAP/MyD88/NF-κB Pathways | Flavonoids can modulate inflammatory responses by interacting with TLR signaling pathways. Some inhibit the MyD88-dependent pathway, while others target the TRIF-dependent pathway, both of which can lead to the activation of the pro-inflammatory transcription factor NF-κB. doi.orgnih.gov |
| 3.5.1.1 | Inhibition of Fungal Growth and Virulence Factors | Flavonoids can inhibit the growth of fungi and interfere with the production of virulence factors such as capsules and biofilms, which are essential for fungal pathogenesis. nih.govnih.gov |
| 3.5.1.2 | Interference with Fungal Cellular Processes | The antifungal action of flavonoids involves the disruption of fungal DNA and protein synthesis, metabolism, and membrane transport. They can also inhibit efflux pumps, which contribute to antifungal drug resistance. mdpi.comnih.gov |
| 3.5.1.3 | Evaluation against Cryptococcus neoformans | A derivative of this compound has shown in vivo efficacy against C. neoformans, reducing fungal load and inflammation in an animal model. nih.gov |
| 3.5.2 | Antibacterial Activity and Mechanisms | Flavonoids exhibit broad-spectrum antibacterial activity by inhibiting nucleic acid synthesis, disrupting membrane function, interfering with energy metabolism, and preventing biofilm formation. researchgate.netnih.govmdpi.com |
Inhibition of Bacterial Fatty Acid Biosynthesis (e.g., β-Ketoacyl Acyl Carrier Protein Synthase II (KAS II))
The rise of drug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action. nih.gov The enzymes involved in bacterial fatty acid biosynthesis have emerged as promising targets for the development of such antibacterial compounds. nih.gov One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein synthase (KAS). nih.govrsc.org KAS enzymes catalyze the carbon-carbon bond formation steps in the elongation of fatty acid chains. nih.govrsc.org
Notably, β-ketoacyl-acyl carrier protein synthase III (KAS III) is a critical enzyme in the initiation of fatty acid synthesis in bacteria. researchgate.net Inhibition of KAS enzymes disrupts the production of essential fatty acids, which are vital for bacterial survival, ultimately leading to bacterial cell death. researchgate.net Natural products like thiolactomycin (B1682310) and cerulenin (B1668410) are known inhibitors of KAS enzymes. nih.gov The structural details of how these antibiotics bind to the active site of KAS enzymes provide a framework for understanding and designing new inhibitors. nih.gov
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Flavonoids, the class of compounds to which this compound belongs, have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies have shown that many flavonoids exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic flavanone (B1672756) derivatives have shown significant activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae. nih.govresearchgate.net
The antibacterial efficacy of flavonoids is often linked to their chemical structure, including the presence and position of hydroxyl groups. umh.es For example, the hydroxylation pattern on the flavonoid skeleton is crucial for its antibacterial action. umh.es While some flavonoids show broad-spectrum activity, others may be more effective against specific bacterial types. For instance, some halogenated flavanones have demonstrated notable inhibition of Gram-negative bacteria, a characteristic that is less common for this class of compounds. nih.gov
Table 1: Antimicrobial Activity of Selected Flavanones
Additional Biological Activities and Proposed Mechanisms
Beyond its antimicrobial properties, this compound and related flavonoids exhibit a range of other biological effects, including hormonal modulation and immune system regulation.
Estrogenic Modulatory Effects
Flavonoids can interact with estrogen receptors (ERs), specifically ERα and ERβ, due to their structural similarity to estradiol. researchgate.net This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects. researchgate.net The specific activity depends on the flavonoid's structure, the receptor subtype, and the cellular context. nih.gov
A large screening of 224 flavonoids identified numerous compounds that can activate either ERα or ERβ, with many exhibiting subtype selectivity. nih.gov The estrogenic activity of flavonoids has been validated in various models, including in vivo studies with transgenic zebrafish. nih.gov The structural requirements for a flavone (B191248) to exert estrogenic effects have been systematically studied, leading to the design of novel flavones with enhanced estrogenic potency. nih.gov For example, the presence and position of hydroxyl groups on the flavone backbone are critical determinants of its activity on steroid receptors. nih.gov
General Enzyme Inhibition Properties
Flavonoids are known to inhibit a variety of enzymes. For instance, some flavonoids can inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov A specific methoxy-flavone isolated from Bruguiera gymnorrhiza demonstrated significant inhibition of COX-2 and 5-LOX activities. nih.gov
The inhibitory action of flavonoids extends to other enzyme systems as well. For example, 3',4'-Dimethoxyflavone has been shown to inhibit poly (ADP-ribose) polymerase (PARP) activity, which can protect neurons from certain types of damage. The structural features of a flavonoid, such as the presence of hydroxyl or methoxy (B1213986) groups, influence its enzyme-inhibiting capabilities and its ability to penetrate biological membranes like the blood-brain barrier.
Immunomodulatory Pathways and Effects
Flavonoids can significantly modulate the immune system, acting as either immunostimulants or immunosuppressants. nih.govnih.gov These compounds can influence various immune cells and signaling pathways. frontiersin.org For example, flavonoids have been shown to affect the function of T lymphocytes, which play a central role in the adaptive immune response. frontiersin.org
One of the key pathways through which flavonoids exert their immunomodulatory effects is the mTOR pathway. frontiersin.org By suppressing mTOR signaling, certain flavonoids can induce the differentiation of regulatory T cells, which are crucial for maintaining immune tolerance and preventing autoimmune diseases. frontiersin.org Furthermore, flavonoids can modulate inflammatory pathways by affecting the production of cytokines like tumor necrosis factor-alpha (TNF-α) and regulating transcription factors such as nuclear factor kappa B (NF-κB). nih.gov The anti-inflammatory and immunomodulatory properties of flavonoids make them promising candidates for the prevention and treatment of various inflammatory and autoimmune conditions. nih.govfrontiersin.org
Table 2: Immunomodulatory Effects of Selected Flavonoids
Structure Activity Relationship Sar and Computational Studies
Influence of Hydroxyl Group Position and Number on Biological Activities
The placement of hydroxyl (-OH) groups on the chromen-4-one core is a key determinant of biological activity. In isoflavones, the hydroxyl group at position C-7 is considered crucial for various activities, including binding to peroxisome proliferator-activated receptors (PPARs). nih.gov Studies have shown that the 7-hydroxy-benzopyran-4-one structure, which is the core of many isoflavones, is essential for PPAR activation. nih.gov
The presence of hydroxyl groups at both C-6 and C-7, as in 6,7-dihydroxy-3-phenylchromen-4-one, can further modulate this activity. While specific studies on the 6,7-dihydroxy substitution pattern's direct impact on a wide range of activities are ongoing, the general principle holds that the number and location of hydroxyl groups significantly influence the molecule's polarity, hydrogen-bonding capacity, and ultimately its interaction with biological targets. For instance, in other flavonoids, the number of hydroxyl groups has been shown to correlate with antioxidant activity, although the relationship is not always linear. mdpi.com
Impact of Substituents on the Phenyl (B) Ring on Activity Profiles
The substitution pattern on the B-ring (the 3-phenyl group) is another critical factor influencing the biological profile of isoflavones. A key feature for potent antioxidant activity is the presence of an o-dihydroxy or catechol group on the B-ring. nih.gov This arrangement enhances the molecule's ability to scavenge free radicals. nih.gov
Furthermore, the nature and position of substituents on the B-ring can dictate the type of biological response. For example, hydroxylation at the C-3' and C-5' positions of the B-ring in flavonoids has been shown to be important for neuroprotective, antioxidant, and anti-inflammatory activities. nih.gov The presence of a hydroxyl group at the 4'-position of the B-ring is also a common feature in many biologically active isoflavones. researchgate.net
Role of C-Ring Modifications in Modulating Activity
The C-ring of the chromen-4-one scaffold offers several sites for modification that can significantly alter biological activity. The double bond between C2 and C3 is a characteristic feature of isoflavones and is crucial for the planarity of the molecule. researchgate.net This planarity can influence how the molecule intercalates with DNA or fits into the active site of an enzyme.
Studies on related flavonoids have shown that the saturation of the C2-C3 double bond, as seen in flavanones, leads to a loss of planarity and a decrease in cytotoxic activity. researchgate.net Conversely, the introduction of a hydroxyl group at the C3 position has been found to enhance the inhibitory effect of flavonoids on the formation of advanced glycation end-products (AGEs). mdpi.com However, the C2-C3 double bond itself can sometimes reduce the inhibitory effect on AGEs. mdpi.com These conflicting findings highlight the complex interplay of different structural elements within the C-ring.
Synergistic Effects of Hydroxy and Methoxy (B1213986) Moieties on Cytotoxicity and Other Activities
The interplay between hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton can lead to synergistic or antagonistic effects on biological activities like cytotoxicity. Research indicates that flavonoids with 5-OH and/or 7-OH groups tend to exhibit higher cytotoxicity. nih.gov Methylation of these hydroxyl groups can alter this activity. For instance, flavonoids with a 5,7-dimethoxy substitution pattern have shown intermediate cytotoxicity. nih.gov
In some cases, the presence of methoxy groups can enhance anti-inflammatory activity. nih.gov For example, a flavone (B191248) isolated from Bruguiera gymnorrhiza, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant anti-inflammatory properties by inhibiting COX-2, 5-LOX, and TNF-α production. nih.gov This suggests that a combination of hydroxyl and methoxy groups can be beneficial for specific biological activities.
| Compound/Substitution Pattern | Biological Activity | Reference |
|---|---|---|
| 5-OH and/or 7-OH groups | Higher cytotoxicity | nih.gov |
| 5,7-OMe groups | Intermediate cytotoxicity | nih.gov |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Anti-inflammatory (COX-2, 5-LOX, TNF-α inhibition) | nih.gov |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level. These methods can predict how a molecule will interact with a biological target and explain the experimental observations.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov This method can provide insights into the binding affinity and the specific interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.
For flavonoids, docking studies have been employed to understand their interactions with various protein targets. For example, docking simulations of flavones with Janus kinase (JAK) have helped identify potential anti-inflammatory agents. researchgate.net These simulations can reveal key amino acid residues involved in the binding and guide the design of more potent and selective inhibitors.
Quantum chemical calculations are used to determine the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. escholarship.orgescholarship.org These calculations can help explain a molecule's antioxidant capacity by evaluating its ability to donate a hydrogen atom or an electron.
Methods like Density Functional Theory (DFT) are employed to calculate these properties. scispace.com For instance, quantum chemical calculations can be used to study the stability of the radical formed after a flavonoid donates a hydrogen atom, which is a measure of its antioxidant potential. These theoretical calculations complement experimental findings and provide a deeper understanding of the underlying chemical principles governing biological activity. researchgate.net
Pharmacophore Modeling and De Novo Design Strategies
Pharmacophore modeling and de novo design are powerful computational techniques used in drug discovery to identify key molecular features responsible for biological activity and to design novel, potentially more effective compounds. In the context of this compound and related isoflavones, these strategies have been instrumental in elucidating their mechanism of action and in the rational design of new derivatives with enhanced potency and selectivity.
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. By understanding the pharmacophoric requirements of a target receptor or enzyme, medicinal chemists can design new molecules that fit these criteria, a process known as de novo design.
Several studies have utilized pharmacophore models to understand the structure-activity relationships (SAR) of isoflavones, including those with a 6,7-dihydroxy substitution pattern. For instance, a pharmacophore model was developed for ATP-competitive inhibitors of the EGFR protein tyrosine kinase. This model, combined with X-ray crystal data of similar compounds, led to the proposal of a binding mode for the isoflavone (B191592) genistein (B1671435). nih.gov Superimposing genistein onto a known potent EGFR inhibitor suggested that a 5-hydroxy-4-keto motif could serve as a key pharmacophoric element. This insight guided the design of 3'-chloro-5,7-dihydroxyisoflavone, which exhibited a tenfold increase in potency. nih.gov The model predicted a crucial interaction between the m-chlorophenyl group and a cysteine residue (Cys 773) in the enzyme's binding pocket. nih.gov
The general approach to developing a pharmacophore model involves identifying common structural features among a set of active molecules and, conversely, features that are absent in inactive ones. mdpi.com This can be achieved through ligand-based methods, where the model is built from a series of known active compounds, or structure-based methods, which utilize the 3D structure of the biological target. researchgate.netmdpi.com Once validated, these models can be used to screen large chemical databases for new potential inhibitors or as a blueprint for de novo design. researchgate.net
De novo design strategies, guided by pharmacophore models, allow for the generation of novel molecular scaffolds. This "scaffold hopping" can lead to the discovery of new chemical classes of compounds with the desired biological activity. mdpi.com For example, based on the pharmacophore for EGFR kinase inhibitors, replacing the oxygen atom in the chromenone ring of 3'-chloro-5,7-dihydroxyisoflavone with a nitrogen atom led to the development of even more potent quinolone derivatives. nih.gov
The pharmacophoric features of isoflavones are also crucial for their interaction with other targets, such as peroxisome proliferator-activated receptors (PPARs). nih.gov Studies have indicated that isoflavones are effective ligands for PPARs, and pharmacophore models can help elucidate the specific interactions that govern this activity. nih.gov For flavonoids in general, the number and position of hydroxyl and methoxy groups on the aromatic rings are critical determinants of their biological effects, a key aspect that is captured and utilized in pharmacophore modeling. nih.govresearchgate.net
The table below summarizes key pharmacophoric features and the design of new compounds based on these models.
| Target | Key Pharmacophoric Features | Designed Compound Example | Rationale/Improvement | Reference |
| EGFR Tyrosine Kinase | 5-hydroxy-4-keto motif, sulfur-aromatic interaction with Cys 773 | 3'-chloro-5,7-dihydroxyisoflavone | Introduction of a chloro group at the 3' position to enhance interaction with the "sugar pocket". | nih.gov |
| EGFR Tyrosine Kinase | Replacement of chromenone oxygen with nitrogen | 3'-chloro-7,8-dihydroxy-2-methyl-4(1H)-quinolone | Improved inhibitory activity against the EGFR kinase. | nih.gov |
This integrated approach of pharmacophore modeling and de novo design continues to be a valuable strategy in the development of new therapeutic agents based on the this compound scaffold and its analogs.
Future Research Trajectories for 6,7 Dihydroxy 3 Phenylchromen 4 One
Exploration of Novel Synthetic Analogues with Enhanced Potency and Selectivity
A significant avenue for future research lies in the rational design and synthesis of novel analogues of 6,7-dihydroxy-3-phenylchromen-4-one. The goal is to create derivatives with improved pharmacological profiles, including enhanced potency and greater selectivity towards specific biological targets. This involves strategic modification of the core phenylchromen-4-one scaffold.
The synthesis of flavone (B191248) and coumarin (B35378) derivatives, which share structural similarities with this compound, provides a roadmap for creating new analogues. For instance, a novel approach to synthesizing 6-amino-7-hydroxyflavone has been described, which could be adapted to introduce amino groups to the A-ring of this compound. dntb.gov.ua Similarly, methods for the synthesis of 5- and 7-substituted-4-phenyl coumarins could be applied to modify the hydroxyl groups at the 6 and 7 positions. rjpharmacognosy.ir
A systematic exploration of the structure-activity relationship (SAR) will be crucial in this endeavor. By synthesizing a library of analogues and evaluating their biological activity, researchers can identify the key structural features responsible for the desired pharmacological effects. This knowledge will enable the design of second-generation compounds with optimized properties.
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
A comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound is essential for its development as a therapeutic agent. The integration of multi-omics data offers a powerful approach to achieve this. nutraingredients.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound. researchgate.net
This integrated approach can help to:
Identify direct molecular targets: Proteomics can be used to identify proteins that directly bind to this compound.
Uncover signaling pathways: Transcriptomics and proteomics can reveal the signaling pathways that are modulated by the compound.
Elucidate metabolic effects: Metabolomics can shed light on how the compound affects cellular metabolism.
The integration of these different "omics" datasets can reveal complex interactions and feedback loops that would be missed by single-omics studies alone. nutraingredients.com For example, a multi-omics approach could be used to understand how this compound affects the interplay between different cellular processes, such as cell proliferation, apoptosis, and inflammation. This detailed mechanistic understanding will be invaluable for identifying biomarkers of response and for designing rational combination therapies.
Investigation of Synergistic Interactions with Other Bioactive Compounds
The investigation of synergistic interactions between this compound and other bioactive compounds represents a promising strategy for enhancing its therapeutic efficacy. researchgate.netnih.gov Combination therapy can offer several advantages, including increased potency, reduced side effects, and the potential to overcome drug resistance.
Flavonoids, as a class, have been shown to exhibit synergistic effects with a variety of other compounds. For example, combinations of different flavonoids have been found to cause synergistic inhibition of pro-inflammatory mediator secretion. nih.gov In another study, the combination of the flavonoids catechin, quercetin, or epigallocatechin gallate with the antifungal drug fluconazole (B54011) was shown to induce apoptosis in resistant strains of Candida tropicalis. nih.gov
Future research should explore the potential synergistic effects of this compound with:
Chemotherapeutic agents: Combining this compound with conventional chemotherapy drugs could enhance their anticancer activity and reduce their toxicity.
Other natural products: Exploring combinations with other flavonoids or bioactive compounds from medicinal plants could lead to the discovery of novel synergistic formulations.
Targeted therapies: Combining this compound with drugs that target specific molecular pathways could result in more effective and personalized treatments.
Isobolographic analysis and other methods can be used to quantitatively assess the nature of the interaction between the compounds, determining whether it is synergistic, additive, or antagonistic. nih.gov
Advanced Computational and Artificial Intelligence-Driven Drug Discovery for Lead Optimization
Advanced computational and artificial intelligence (AI)-driven approaches are set to revolutionize the process of drug discovery and lead optimization for compounds like this compound. nih.govresearchgate.netrjpharmacognosy.ir These technologies can significantly accelerate the identification of promising drug candidates and reduce the time and cost of development. mdpi.com
Key applications of computational and AI methods in this context include:
Virtual screening: Large libraries of virtual compounds can be screened in silico to identify those with the highest predicted affinity for a specific biological target.
Predictive modeling: AI algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues.
De novo drug design: AI can be used to design entirely new molecules with desired pharmacological properties from scratch.
By leveraging these powerful computational tools, researchers can prioritize the synthesis of the most promising analogues, thereby increasing the efficiency of the drug discovery process. researchgate.netrjpharmacognosy.ir The integration of AI with experimental validation will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the AI models.
Q & A
Q. What are the standard synthetic routes for 6,7-Dihydroxy-3-phenylchromen-4-one, and how are intermediates characterized?
A common synthetic approach involves condensation of substituted phenolic precursors with phenylacetic acid derivatives under acidic or basic conditions. For example, propargyl bromide and substituted chromenones are reacted in DMF with K₂CO₃ as a base, followed by purification via column chromatography . Intermediates are validated using H-NMR (e.g., aromatic proton signals at δ 6.1–7.6 ppm) and ESI-MS for molecular ion confirmation . Purity is assessed via HPLC with a C18 column (λ = 254 nm, mobile phase: acetonitrile/water gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify hydroxyl groups (δ 9–12 ppm) and aromatic/ketone functionalities.
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]+ at m/z 347.2) .
- HPLC : Quantifies purity (>95%) using retention time matching and UV-Vis detection .
- FT-IR : Validates hydroxyl (3200–3600 cm) and carbonyl (1650–1700 cm) groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours. Degradation is monitored via HPLC, with acidic conditions (pH < 5) showing increased hydrolysis of the chromenone ring. Thermal stability tests (TGA/DSC) reveal decomposition above 200°C .
Advanced Research Questions
Q. What strategies optimize the synthesis yield and purity of this compound for scalable research?
- Solvent selection : DMF enhances reaction efficiency due to high polarity, but post-reaction removal requires careful distillation.
- Catalyst optimization : K₂CO₃ improves alkylation efficiency compared to weaker bases .
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (≥98%) after recrystallization .
- Process monitoring : In-line FT-IR tracks intermediate formation to minimize side reactions .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Dose-response validation : Replicate assays (e.g., DPPH, FRAP) across multiple concentrations (1–100 µM) to identify threshold effects.
- Cell-line specificity : Test in primary vs. cancer cells (e.g., HepG2 vs. HEK293) to assess context-dependent behavior.
- Redox environment control : Use chelators (e.g., EDTA) to isolate metal-ion-mediated pro-oxidant mechanisms .
Q. What structural modifications enhance the compound’s bioavailability while retaining bioactivity?
- Glycosylation : Adding glucopyranosyl groups at C-6 improves water solubility (e.g., 6-β-D-glucopyranosyl derivatives) but may reduce membrane permeability .
- Methoxy substitutions : C-3 or C-7 methoxy groups increase metabolic stability but require balancing with hydroxyl groups for target binding .
- Trifluoromethyl groups : Introduce at C-2 to enhance lipophilicity and CNS penetration, as seen in analogs with 2-(trifluoromethyl) substitutions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
